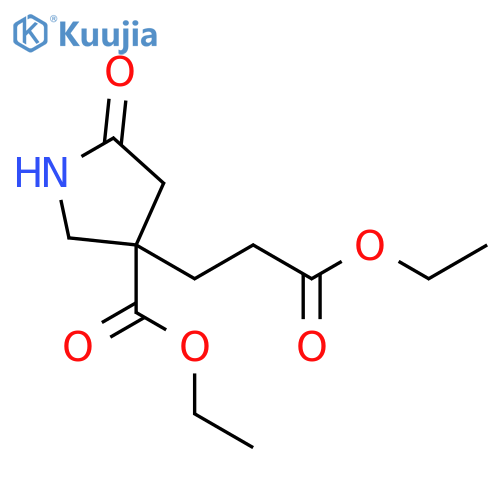

Cas no 2206969-94-8 (3-Pyrrolidinepropanoic acid, 3-(ethoxycarbonyl)-5-oxo-, ethyl ester)

3-Pyrrolidinepropanoic acid, 3-(ethoxycarbonyl)-5-oxo-, ethyl ester 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinepropanoic acid, 3-(ethoxycarbonyl)-5-oxo-, ethyl ester

-

- MDL: MFCD30726919

- インチ: 1S/C12H19NO5/c1-3-17-10(15)5-6-12(11(16)18-4-2)7-9(14)13-8-12/h3-8H2,1-2H3,(H,13,14)

- InChIKey: XYNXXUYEXYEGEP-UHFFFAOYSA-N

- SMILES: N1C(=O)CC(C(OCC)=O)(CCC(OCC)=O)C1

3-Pyrrolidinepropanoic acid, 3-(ethoxycarbonyl)-5-oxo-, ethyl ester Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 177371-1g |

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-oxo-3-pyrrolidinecarboxylate |

2206969-94-8 | 1g |

$720.00 | 2023-09-11 | ||

| Matrix Scientific | 177371-10g |

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-oxo-3-pyrrolidinecarboxylate |

2206969-94-8 | 10g |

$2430.00 | 2023-09-11 | ||

| Matrix Scientific | 177371-5g |

Ethyl 3-(3-ethoxy-3-oxopropyl)-5-oxo-3-pyrrolidinecarboxylate |

2206969-94-8 | 5g |

$1530.00 | 2023-09-11 |

3-Pyrrolidinepropanoic acid, 3-(ethoxycarbonyl)-5-oxo-, ethyl ester 関連文献

-

Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861

-

Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

3-Pyrrolidinepropanoic acid, 3-(ethoxycarbonyl)-5-oxo-, ethyl esterに関する追加情報

3-Pyrrolidinepropanoic Acid, 3-(Ethoxycarbonyl)-5-Oxo-, Ethyl Ester: A Comprehensive Overview

3-Pyrrolidinepropanoic acid, 3-(ethoxycarbonyl)-5-oxo-, ethyl ester, also known by its CAS number 2206969-94-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of esters and is characterized by its unique structure, which includes a pyrrolidine ring, a propanoic acid moiety, and an ethoxycarbonyl group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.

The chemical structure of this compound is defined by its core pyrrolidine ring, which is a five-membered cyclic amine. Attached to this ring is a propanoic acid group, which introduces carboxylic acid functionality. The ethoxycarbonyl group further enhances the molecule's reactivity and solubility properties. This combination of structural features positions the compound as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Recent studies have highlighted the potential of 3-pyrrolidinepropanoic acid derivatives in various therapeutic areas. For instance, research has shown that these compounds may exhibit anti-inflammatory and antioxidant properties, making them promising candidates for the development of novel drugs targeting inflammatory diseases. Additionally, their ability to modulate cellular signaling pathways has drawn attention from researchers exploring their role in cancer therapy.

The synthesis of 3-pyrrolidinepropanoic acid, 3-(ethoxycarbonyl)-5-oxo-, ethyl ester involves a series of well-established organic reactions. Typically, the starting material is subjected to nucleophilic substitution or condensation reactions to introduce the desired functional groups. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product. This compound can also be further modified through various chemical transformations to tailor its properties for specific applications.

In terms of applications, this compound serves as an intermediate in the synthesis of bioactive molecules. Its role in drug discovery is particularly notable due to its ability to act as a scaffold for attaching various pharmacophores. Recent advancements in medicinal chemistry have leveraged this compound's structure to design molecules with improved bioavailability and efficacy. For example, studies have demonstrated that derivatives of this compound can enhance the delivery of therapeutic agents across biological barriers.

The pharmacokinetic properties of 3-pyrrolidinepropanoic acid derivatives are another area of active research. Understanding their absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for optimizing their therapeutic potential. Preclinical studies have shown that these compounds exhibit favorable pharmacokinetic characteristics, which may translate into effective treatments for various diseases.

In conclusion, 3-pyrrolidinepropanoic acid, 3-(ethoxycarbonyl)-5-oxo-, ethyl ester (CAS No: 2206969-94-8) is a multifaceted compound with significant implications in organic synthesis and drug discovery. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative therapeutic agents. As ongoing studies continue to uncover new insights into its properties and applications, this compound remains at the forefront of chemical research.

2206969-94-8 (3-Pyrrolidinepropanoic acid, 3-(ethoxycarbonyl)-5-oxo-, ethyl ester) Related Products

- 2319838-88-3(3,3-diphenyl-1-{2-(2H-1,2,3-triazol-2-yl)methylpyrrolidin-1-yl}propan-1-one)

- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)

- 1795482-01-7(3-[1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]-4-piperidinyl]-2,4-thiazolidinedione)

- 1806876-97-0(5-(Difluoromethyl)-2-fluoro-3-iodopyridine-4-acetic acid)

- 450336-72-8(N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide)

- 2171140-66-0(2-(2R)-1-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}pyrrolidin-2-ylacetic acid)

- 1806921-93-6(3-Bromo-5-cyano-6-(difluoromethyl)-2-methylpyridine)

- 2229172-19-2(3-(3-bromothiophen-2-yl)-2,2-difluoropropan-1-amine)

- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)

- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)